molecular formula C16H18N4O8 B6592916 2',3',5'-Triacetylinosine CAS No. 28069-16-1

2',3',5'-Triacetylinosine

Cat. No.: B6592916
CAS No.: 28069-16-1
M. Wt: 394.34 g/mol
InChI Key: SFEQTFDQPJQUJM-UHFFFAOYSA-N
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Description

2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves reacting inosine with acetic anhydride in the presence of a catalyst. This reaction replaces the hydroxyl groups on the inosine molecule with acetyl groups, resulting in the formation of 2’,3’,5’-Triacetylinosine .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol or water, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Triacetylinosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the acetyl groups or the purine ring structure.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted inosine derivatives .

Scientific Research Applications

2’,3’,5’-Triacetylinosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with various molecular targets and pathways. It has been shown to bind to pyridinium ions and participate in bond cleavage and radiation protection. The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication and DNA synthesis .

Comparison with Similar Compounds

    Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.

    Adenosine: Another nucleoside with similar structural features.

    Guanosine: A nucleoside with a different purine base but similar sugar moiety.

    Cytidine: A nucleoside with a pyrimidine base instead of a purine base.

Uniqueness: 2’,3’,5’-Triacetylinosine is unique due to its acetylated hydroxyl groups, which confer different chemical properties and reactivity compared to its parent compound, inosine. This modification enhances its stability and makes it suitable for various synthetic and research applications .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQTFDQPJQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950791
Record name 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63248-71-5, 28069-16-1, 3181-38-2
Record name NSC90329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC83296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3181-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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